Bienvenue dans la boutique en ligne BenchChem!

Benzquinamide

Antiemetic Efficacy Apomorphine Challenge Healthy Volunteer

Sourced for α2-adrenergic (α2A/B/C Ki: 1365/691/545 nM) and dopaminergic (D2/D3/D4 Ki: 4369/3592/574 nM) research. This discontinued antiemetic offers a unique, non-phenothiazine, non-butyrophenone profile with documented P-gp inhibition. It provides stimulus-dependent efficacy, respiratory stimulation, and a short half-life (1.0–1.6h), ideal for acute emesis and MDR reversal studies. Ensure experimental reproducibility with this well-characterized reference compound.

Molecular Formula C22H32N2O5
Molecular Weight 404.5 g/mol
CAS No. 63-12-7
Cat. No. B1662705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzquinamide
CAS63-12-7
Synonymsenzquinamide
benzquinamide hydrochloride
benzquinamide, (2alpha,3beta,11balpha)-isomer
Emite-con
Molecular FormulaC22H32N2O5
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC
InChIInChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3
InChIKeyJSZILQVIPPROJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.90e-01 g/L

Benzquinamide (CAS 63-12-7) for Research: An Evidence-Based Procurement Guide for Antiemetic and Adrenergic Receptor Studies


Benzquinamide (CAS 63-12-7) is a discontinued antiemetic benzoquinolizine derivative with a multimodal receptor binding profile, primarily targeting α2-adrenergic receptors (α2A/α2B/α2C Ki: 1,365/691/545 nM) and dopamine D2/D3/D4 receptors (Ki: 4,369/3,592/574 nM) . First synthesized by Pfizer in the 1960s, it was clinically employed for the prevention and treatment of postoperative and anesthesia-associated nausea and vomiting via intramuscular or intravenous administration [1]. While no longer used clinically, benzquinamide remains a valuable research tool for studying adrenergic and dopaminergic receptor pharmacology, P-glycoprotein-mediated drug efflux, and as a comparator compound in antiemetic efficacy studies . Its unique profile—distinct from both phenothiazine-class and butyrophenone-class antiemetics—offers specific investigative advantages that are quantitatively delineated below [2].

Benzquinamide (63-12-7): Why Class-Level Equivalence Assumptions Undermine Research Validity in Antiemetic Pharmacology


Benzquinamide cannot be treated as functionally interchangeable with other D2-antagonist or phenothiazine antiemetics. Despite sharing a broad antiemetic indication with agents like prochlorperazine, haloperidol, and metoclopramide, benzquinamide exhibits a distinct receptor signature, divergent ventilatory effects, and agent-specific efficacy that varies by emetic stimulus [1]. Unlike phenothiazines, benzquinamide does not induce hypotension or extrapyramidal reactions, and it acts as a modest respiratory stimulant rather than a depressant [2]. Critically, benzquinamide's antiemetic superiority or inferiority is stimulus-dependent: it outperforms prochlorperazine in apomorphine-induced emesis [3], shows near-equivalence to triflupromazine in radiation-induced nausea [4], but demonstrates inferior efficacy to haloperidol in cisplatin-induced emesis [5]. Substituting any comparator without accounting for these specific, context-dependent performance variations introduces a confounding variable that directly compromises experimental reproducibility and data interpretation.

Benzquinamide (63-12-7): Quantitative Evidence for Product-Specific Differentiation in Research Procurement


Benzquinamide Demonstrates Superior Oral Antiemetic Potency Versus Prochlorperazine in Apomorphine-Induced Vomiting

In a direct head-to-head clinical comparison, benzquinamide exhibited significantly greater oral antiemetic activity than a 10 mg dose of prochlorperazine, but with a substantially shorter duration of action. [1]

Antiemetic Efficacy Apomorphine Challenge Healthy Volunteer

Benzquinamide Acts as a Modest Respiratory Stimulant, in Direct Contrast to Prochlorperazine's Lack of Ventilatory Effect

In a direct comparative study, intravenous benzquinamide (0.7 mg/kg) increased ventilation by 12.4 L/min under controlled alveolar CO2 tension, whereas prochlorperazine (≤0.35 mg/kg) produced no significant respiratory effect. [1]

Respiratory Pharmacology Ventilatory Effects Anesthesiology

Benzquinamide Shows Comparable Antiemetic Efficacy to Triflupromazine in Preventing Radiation-Induced Nausea and Vomiting

In a double-blind study of radiotherapy patients, benzquinamide achieved a 'good' antiemetic response in 53 of 85 patients (62.4%), which was at least as effective as triflupromazine (46 of 87 patients, 52.9% good response). [1]

Radiation Oncology Supportive Care Antiemetic Efficacy

Benzquinamide's In Vivo Antiemetic Potency in Dogs (ED50 0.69 mg/kg) for Apomorphine-Induced Emesis

Preclinical studies in dogs established the ED50 for benzquinamide's inhibition of apomorphine-induced emesis at 0.69 mg/kg, providing a quantitative benchmark for comparative pharmacology studies.

In Vivo Pharmacology Emesis Model Dogs

Benzquinamide (63-12-7): High-Value Application Scenarios for Research Procurement


Comparative Antiemetic Efficacy Studies in Rodent or Canine Emesis Models

Given its established in vivo ED50 of 0.69 mg/kg in canine apomorphine-induced emesis , benzquinamide serves as a well-characterized reference compound for preclinical antiemetic drug discovery programs. Its short half-life (1.0–1.6 hours) [1] and rapid onset of action make it suitable for acute emesis challenge studies where washout and crossover designs are required.

Investigation of α2-Adrenergic Receptor Subtype Pharmacology

Benzquinamide's unique α2-AR binding profile (α2A Ki: 1,365 nM; α2B Ki: 691 nM; α2C Ki: 545 nM) enables its use as a pharmacological tool to probe α2B- and α2C-preferring effects, particularly in functional assays where subtype selectivity is not the primary goal but moderate affinity antagonism is required.

Respiratory Physiology and Opioid Interaction Research

Benzquinamide's documented ability to stimulate ventilation by 12.4 L/min at 0.7 mg/kg IV in humans [2] makes it a valuable positive control or investigational agent in studies of respiratory depression, particularly in models involving opioids or other CNS depressants where a non-respiratory-depressant comparator is essential.

P-Glycoprotein-Mediated Multidrug Resistance (MDR) Studies

Benzquinamide has been shown to inhibit P-glycoprotein-mediated drug efflux and enhance the cytotoxicity of anticancer agents in multidrug-resistant cell lines . This property supports its procurement as a reference inhibitor in cancer pharmacology research focused on MDR reversal mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzquinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.